(3S)-3-(Formamidomethyl)-5-methylhexanoic acid

Description

BenchChem offers high-quality (3S)-3-(Formamidomethyl)-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(Formamidomethyl)-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(formamidomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(2)3-8(4-9(12)13)5-10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIKBPIUPDQDBK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567885-36-2 | |

| Record name | (3S)-3-(formamidomethyl)-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid

Executive Summary & Strategic Context

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid (hereafter Compound A ) is the

-

Reference Standard: It is a required analytical standard for Quality Control (QC) to quantify process-related impurities in Pregabalin API (Active Pharmaceutical Ingredient) as per ICH Q3A(R2) guidelines.

-

Synthetic Intermediate: It represents a protected form of the primary amine, potentially utilized in specific resolution pathways or late-stage diversifications.

This guide details the two most robust synthetic pathways for generating high-purity Compound A, focusing on the Mixed Anhydride Method (Process A) for laboratory-scale standard preparation and Direct Formylation (Process B) for scalable synthesis.

Retrosynthetic Analysis & Pathway Logic

The synthesis of Compound A is best approached via the chemoselective formylation of the parent amino acid, (S)-Pregabalin. The challenge lies in formylating the primary amine at C3 without affecting the carboxylic acid at C1 or causing racemization of the chiral center.

Pathway Visualization (DOT)

The following diagram illustrates the retrosynthetic logic and the two primary forward pathways.

Pathway A: The Mixed Anhydride Method (Primary Protocol)

Objective: Rapid, high-yield synthesis suitable for preparing analytical reference standards (1–10g scale). Mechanism: Nucleophilic attack of the primary amine on the highly electrophilic carbonyl of in situ generated acetic formic anhydride.

Reaction Scheme

Detailed Protocol

| Parameter | Specification |

| Limiting Reagent | (S)-Pregabalin (1.0 eq) |

| Formyl Source | Formic Acid (98%) (10.0 eq) |

| Activator | Acetic Anhydride (2.5 eq) |

| Solvent | DCM (Dichloromethane) or THF |

| Temperature | |

| Yield Target | 85–92% |

Step-by-Step Workflow:

-

Anhydride Formation: In a dry 3-neck round-bottom flask under

atmosphere, charge Formic Acid (10 eq). Cool to -

Substrate Addition: Dissolve (S)-Pregabalin (1.0 eq) in minimum dry DCM. Add this solution dropwise to the anhydride mixture, maintaining internal temperature

. Note: Exothermic reaction. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[1][2]

-

Quenching: Cool reaction mass to

. Quench by adding ice-cold water dropwise. -

Workup:

-

Evaporate volatiles (DCM, excess formic acid) under reduced pressure.

-

Dissolve residue in Ethyl Acetate.

-

Wash with brine (

). Avoid basic wash (NaHCO3) as the carboxylic acid moiety will form a salt and move to the aqueous layer. -

Dry organic layer over anhydrous

.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain white crystalline solid.[2]

Critical Control Point: Temperature control during the mixing of formic acid and acetic anhydride is vital to prevent thermal decomposition of the unstable mixed anhydride.

Pathway B: Ethyl Formate Reflux (Scalable/Green Route)

Objective: Cleaner impurity profile with easier workup; preferred for larger batches (>50g). Mechanism: Aminolysis of an ester.

Detailed Protocol

| Parameter | Specification |

| Reagent | Ethyl Formate (Solvent & Reagent) |

| Catalyst | Triethylamine (0.1 eq - Optional) |

| Temperature | Reflux ( |

| Time | 12–18 Hours |

Step-by-Step Workflow:

-

Charge: Suspend (S)-Pregabalin (1.0 eq) in Ethyl Formate (20 vol).

-

Reflux: Heat the suspension to reflux. The amino acid will gradually dissolve as it converts to the formamide.

-

Monitoring: Continue reflux until HPLC indicates <1.0% unreacted Pregabalin.

-

Isolation:

-

Distill off excess Ethyl Formate under vacuum.

-

The residue is often a thick oil. Triturate with Diisopropyl Ether (DIPE) to induce crystallization.

-

Filter and dry at

under vacuum.

-

Expert Insight: This method avoids the formation of acetyl impurities (N-acetyl pregabalin) which are difficult to separate from the N-formyl target, a common risk in Method A.

Analytical Characterization & Validation

To validate the synthesis of Compound A, the following analytical signatures must be confirmed.

NMR Spectroscopy (DMSO-d6)

-

Amide Rotamers: N-formyl groups often exhibit rotamers (cis/trans) in NMR, leading to split peaks.

-

Key Signals:

-

ppm (s/d, 1H): The formyl proton (

- ppm (br s, 1H): Carboxylic acid proton.

- ppm (d, 6H): Isopropyl methyls (characteristic of pregabalin skeleton).

-

ppm (s/d, 1H): The formyl proton (

Impurity Profiling Logic

When using Compound A as a standard, it is crucial to understand its origin in the commercial Pregabalin process.

References

-

European Pharmacopoeia (Ph.[3] Eur.) . Pregabalin Monograph 2777. Strasbourg: Directorate for the Quality of Medicines & HealthCare. (Defines Impurity A as the N-formyl derivative).

-

Khedkar, B., et al. (2013). "Synthesis and characterization of impurities of Pregabalin." Synthetic Communications, 43(15), 2051-2058. (Discusses synthesis of amide derivatives).

- Hadjipavlou-Litina, D. (2018). "Pregabalin: A Review of its Synthesis and Pharmacology." Medicinal Chemistry Reviews. (Contextualizes the stability of the amino group).

-

United States Pharmacopeia (USP) . Pregabalin Related Compounds. USP-NF. (Lists N-Formyl Pregabalin as a specified impurity).

Sources

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis and characterization of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, a key analog and potential impurity or synthetic intermediate of Pregabalin.[1][2] The stereospecific nature of this molecule necessitates a multi-faceted analytical approach to confirm its identity, purity, and stereochemical integrity. This document details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and both chiral and achiral High-Performance Liquid Chromatography (HPLC). Each section elucidates the causality behind the chosen methodologies, provides field-proven protocols, and interprets expected data, offering a self-validating system for researchers, scientists, and drug development professionals. The overarching goal is to establish a robust analytical workflow that ensures the quality and safety of the active pharmaceutical ingredient (API) in alignment with stringent regulatory standards.[3][4]

Introduction: The Analytical Imperative

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a chiral carboxylic acid structurally related to the widely used anticonvulsant drug, (S)-3-(aminomethyl)-5-methylhexanoic acid, known as Pregabalin.[5] Its presence in a drug substance can arise from synthesis side-reactions, as a process intermediate, or as a degradation product.[1][6] The International Council for Harmonisation (ICH) guidelines mandate the identification, characterization, and quantification of any impurity present at or above a 0.10% threshold, making a rigorous analytical understanding of such related substances non-negotiable.[2]

The molecule's single stereocenter at the C3 position adds a critical layer of complexity. The biological activity of chiral molecules is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, the analytical workflow must not only confirm the chemical structure but also unequivocally verify the (S)-enantiomeric form and quantify the presence of its (R)-enantiomer counterpart.

This guide presents an integrated approach, demonstrating how complementary analytical techniques are synergistically employed to build a complete and validated profile of the molecule.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's key structural features.

-

Molecular Formula: C₉H₁₇NO₃

-

Molecular Weight: 187.24 g/mol [7]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): The primary acidic functional group.

-

Formamide (-NHCHO): A secondary amide group.

-

Isobutyl Group (-CH₂CH(CH₃)₂): A non-polar alkyl chain.

-

Chiral Center: The carbon at position 3, bearing the formamidomethyl substituent, is the stereogenic center.

-

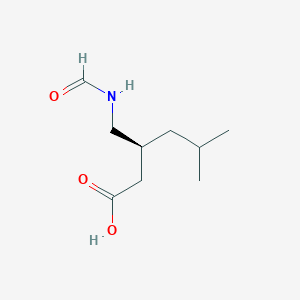

Caption: 2D structure of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid.

Spectroscopic Characterization Workflow

Spectroscopy provides the foundational evidence for the molecule's identity and covalent structure.

Mass Spectrometry (MS): The First Confirmation

Causality: MS is the primary technique for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental composition with high confidence. Tandem MS (MS/MS) fragments the molecule in a predictable manner, offering corroborative structural evidence. For polar molecules like this, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the parent molecule intact.[8][9][10]

Predicted Data:

| Parameter | Expected Value | Rationale |

| Ionization Mode | ESI Positive | The carboxylic acid and amide groups can be readily protonated. |

| [M+H]⁺ (m/z) | 188.1281 | Calculated for [C₉H₁₈NO₃]⁺. |

| [M+Na]⁺ (m/z) | 210.1100 | Calculated for [C₉H₁₇NO₃Na]⁺. Often observed as a sodium adduct. |

| Key MS/MS Fragments | Loss of H₂O (-18) | Fragmentation of the carboxylic acid group. |

| Loss of HCOOH (-46) | Cleavage of the formamide and carboxylic groups. | |

| Cleavage at Cα-Cβ | Fragmentation of the main carbon chain. |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 (v/v) mixture of methanol and water.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.[8]

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS Detection:

-

Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

-

Ion Source: ESI, positive ion mode.

-

Capillary Voltage: ~1500 V.[9]

-

Scan Range: m/z 50-500 for full scan.

-

MS/MS: Select the precursor ion (m/z 188.13) and apply collision energy (e.g., 10-40 eV) to generate fragment ions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds, providing a unique "fingerprint" of the molecule's functional makeup.[11]

Predicted Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Very broad, strong absorption due to hydrogen bonding.[12] |

| ~3300 | Formamide | N-H Stretch | Medium to strong, sharp peak. |

| 2955, 2870 | Alkyl | C-H Stretch | Strong, sharp peaks characteristic of the isobutyl group. |

| ~1710 | Carboxylic Acid | C=O Stretch | Strong, sharp peak.[12] |

| ~1670 | Formamide | C=O Stretch (Amide I) | Strong, sharp peak.[13] |

| ~1550 | Formamide | N-H Bend (Amide II) | Medium intensity peak. |

Experimental Protocol: KBr Pellet Method

-

Preparation: Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[14] Collect a background spectrum of an empty sample holder or a blank KBr pellet and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation

Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR experiments (like COSY and HSQC) are used to definitively map out the covalent bonds and establish the complete molecular structure.

Predicted ¹H and ¹³C NMR Data (in D₂O or CD₃OD):

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The use of D₂O will cause the acidic proton (COOH) and the amide proton (NH) to exchange, leading to their disappearance from the ¹H spectrum.

| Position | ¹H δ (ppm), Multiplicity, Integration | ¹³C δ (ppm) |

| Carboxyl (C=O) | - (Exchanges) | ~178-182 |

| Formyl (CH=O) | ~8.0, s, 1H | ~165 |

| CH₂ (adjacent to COOH) | ~2.3-2.5, m, 2H | ~40-42 |

| CH (Chiral Center) | ~2.1-2.3, m, 1H | ~32-35 |

| CH₂ (adjacent to NH) | ~2.9-3.1, m, 2H | ~43-45 |

| CH₂ (isobutyl) | ~1.1-1.3, t, 2H | ~41-43 |

| CH (isobutyl) | ~1.6-1.8, m, 1H | ~25-27 |

| CH₃ (isobutyl) | ~0.9, d, 6H | ~22-24 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in an NMR tube.[15]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (if required):

-

COSY (Correlation Spectroscopy): To establish proton-proton (³JHH) coupling networks and confirm adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

-

Chromatographic Analysis: Purity and Stereochemical Integrity

Chromatography is essential for separating the target compound from impurities and, most critically, from its stereoisomer.

Caption: Integrated workflow for the comprehensive analysis of the target molecule.

Reversed-Phase HPLC for Purity Assessment

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is the standard method for determining the chemical purity of a drug substance by separating it from more or less polar impurities. A C18 stationary phase provides a non-polar surface, and a polar mobile phase (water/acetonitrile) elutes the compounds.

Experimental Protocol: Purity Analysis

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase.

-

Instrumentation:

-

Column: ODS/C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[16]

-

Mobile Phase: 55:45 (v/v) Acetonitrile and 0.1 M ammonium acetate buffer (pH 4.0).[16]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 210 nm (for end absorption, as the molecule lacks a strong chromophore).[9][17]

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC for Stereochemical Integrity

Causality: The separation of enantiomers is a critical regulatory requirement. This can be achieved directly using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, or indirectly by creating diastereomers that can be separated on a standard achiral column.

Method A: Direct Enantiomeric Separation (CSP)

Causality: A zwitterionic CSP, for example, contains both positive and negative charges, allowing for multiple chiral recognition mechanisms (ionic, hydrogen bonding, dipole-dipole) that can effectively resolve the enantiomers of amino acid derivatives.[9]

Experimental Protocol: Zwitterionic CSP

-

Sample Preparation: Dissolve the sample at 10 mg/mL in a 50:50 (v/v) mixture of methanol and water.[9]

-

Instrumentation:

-

Analysis: The method should be validated for its ability to separate the (S)-enantiomer from a spiked sample of the (R)-enantiomer. The limit of quantification (LOQ) for the undesired (R)-enantiomer must be established.[9]

Method B: Indirect Separation via Chiral Derivatization

Causality: Reacting the chiral molecule with an enantiomerically pure derivatizing agent, such as Marfey's reagent (FDAA), creates a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard reversed-phase HPLC.[18][19]

Experimental Protocol: FDAA Derivatization

-

Derivatization:

-

Dissolve ~1 mg of the sample in 200 µL of water.

-

Add 400 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

-

Add 80 µL of 1 M sodium bicarbonate.

-

Heat the mixture at 40 °C for 1 hour.

-

Cool the reaction and neutralize by adding 40 µL of 2 M HCl.

-

Dilute with the mobile phase to a final volume of 2 mL.

-

-

HPLC Analysis:

-

Analysis: The two diastereomeric peaks are integrated to determine the enantiomeric ratio.

Conclusion: A Self-Validating Analytical System

The structural characterization of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow begins with rapid, high-confidence identity checks using MS and FTIR. It then moves to the definitive and unambiguous structural mapping provided by NMR spectroscopy. Finally, the purity and, most importantly, the stereochemical integrity are rigorously established and quantified using a combination of reversed-phase and chiral HPLC.

By integrating the results from these orthogonal techniques, a complete and trustworthy analytical profile is established. This multi-faceted approach ensures that the material meets the high standards of quality, safety, and efficacy required in the pharmaceutical industry, forming a self-validating system that stands up to scientific and regulatory scrutiny.

References

- Vertex AI Search. (2025, July 14). Why Pregabalin Impurity Profiling is Vital in Generic Drug Development.

- ResearchGate. (2019, June 13). Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry.

- SynThink Research Chemicals. Pregabalin EP Impurities & USP Related Compounds.

- Mali NL et al. (2025). Synthesis and Characterization of Pregabalin Impurity G. The Pharmaceutical and Chemical Journal, 12(4), 208-215.

- Sripathi, S., et al. (2025, August 9). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.

- ResearchGate. (2022, January 31). FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions.

- PMC. Cost-Effective Isolation of a Process Impurity of Pregabalin.

- ResearchGate. Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization.

- Google Patents. CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof.

- MDPI. (2016, November 19). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection.

- PubMed. (2008, January 15). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization.

- Oxford Academic. (2008, January 15). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.

- ResearchGate. Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O.

- PMC. (2022, March 17). Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader.

- Google Patents. EP2527319A1 - Crystalline forms of pregabalin and co-formers in the treatment of pain.

- MDPI. (2025, March 24). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists.

- ResearchGate. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study].

- Note An efficient total synthesis of (±)-pregabalin.

- PubMed. (2011, June 15). Mass spectrometric analysis of GABAA receptor subtypes and phosphorylations from mouse hippocampus.

- BLDpharm. (S)-3-(Formamidomethyl)-5-methylhexanoic acid.

- PubMed. The High-Resolution FTIR Far-Infrared Spectrum of Formamide.

- MassBank. (2009, September 10). Organic acids and derivatives.

- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].

- PubMed. Mass fragmentographic determination of gamma-aminobutyric acid and glutamic acid in discrete amygdaloid nuclei of rat brain.

- Density functional theory and FTIR spectroscopic study of carboxyl group.

- Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

- Google Patents. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.

- ACS Publications. Matrix Isolation Fourier Transform Infrared and Ab Initio Studies of the 193-nm-Induced Photodecomposition of Formamide. Retrieved from The Journal of Physical Chemistry A.

- Eureka. (2008, September 17). Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.

- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.

- PubMed. (1995, December 1). Measurement of a new anticonvulsant, (S)-3-(aminomethyl)-5-methylhexanoic acid, in plasma and milk by high-performance liquid chromatography.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Restek. A Guide to the Analysis of Chiral Compounds by GC.

- CAS NO : 1488274-42-5 | Product Name : 3-(Formamidomethyl)-5-methylhexanoic Acid.

- SciELO. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations.

- Google Patents. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.

- arkat usa. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.

- PubChem. 3-(Aminomethyl)-5-methylhexanoic acid.

- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.

- SpectraBase. Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester.

- Google Patents. EP1802568A1 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the new synthesis of (s)-pregabalin.

- Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.

Sources

- 1. tpcj.org [tpcj.org]

- 2. researchgate.net [researchgate.net]

- 3. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 6. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1567885-36-2|(S)-3-(Formamidomethyl)-5-methylhexanoic acid|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 15. EP2527319A1 - Crystalline forms of pregabalin and co-formers in the treatment of pain - Google Patents [patents.google.com]

- 16. Measurement of a new anticonvulsant, (S)-3-(aminomethyl)-5-methylhexanoic acid, in plasma and milk by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin - Google Patents [patents.google.com]

- 18. Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Technical Guide: Mechanism and Process Chemistry of (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid

This technical guide details the chemical and functional role of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid , a critical late-stage precursor in the synthesis of Pregabalin (Lyrica).

Executive Summary & Chemical Identity

Target Molecule: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid CAS Registry Number: 1567885-36-2 Role: Late-stage Chemical Precursor / Protected Intermediate Active Pharmaceutical Ingredient (API): Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid)[1][2]

In the context of drug development, the "mechanism of action" for a chemical precursor refers to its synthetic utility and the reaction mechanism by which it converts into the bioactive API. This molecule represents N-formyl-protected Pregabalin. Its primary function is to serve as a stable, enantiomerically pure intermediate that yields Pregabalin upon specific hydrolytic activation.

Structural Distinction[4][5]

-

Pregabalin: Contains a primary amine (

). -

Precursor: Contains a formamide group (

).

This formyl protection is often employed to mitigate the zwitterionic solubility issues of Pregabalin during purification or to introduce chirality via specific enzymatic pathways.

Mechanism of Action: Chemical Transformation

The "action" of this precursor is the liberation of the pharmacophore via Nucleophilic Acyl Substitution . Unlike the biological mechanism of Pregabalin (which binds to the

The Deprotection Pathway (Hydrolysis)

The conversion requires the cleavage of the amide bond between the nitrogen and the carbonyl carbon of the formyl group. This is thermodynamically favorable but kinetically slow without catalysis due to resonance stabilization of the amide bond.

A. Acid-Catalyzed Hydrolysis Mechanism (Preferred Route)

In industrial settings, acidic hydrolysis is preferred to prevent racemization of the sensitive C3 chiral center.

-

Protonation: The carbonyl oxygen of the formamide is protonated by the acid catalyst (

), increasing the electrophilicity of the carbonyl carbon. -

Nucleophilic Attack: Water attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton transfers from the oxygen to the nitrogen, making the amine a better leaving group.

-

Elimination: The tetrahedral intermediate collapses, expelling the amine (Pregabalin moiety) and releasing formic acid.

-

Salt Formation: In acidic media, the resulting Pregabalin amine is immediately protonated to form the ammonium salt, preventing side reactions.

B. Biological/Metabolic Activation (Prodrug Potential)

While primarily a manufacturing intermediate, N-formyl derivatives can act as prodrugs . If administered in vivo, hepatic formamidase enzymes (e.g., arylformamidase) could theoretically hydrolyze the N-formyl group to release active Pregabalin. However, this route is not the standard clinical delivery method for Pregabalin.

Visualization: Reaction Mechanism

The following diagram illustrates the transformation of the precursor into Pregabalin via acid hydrolysis.

Caption: Step-wise mechanism of converting the N-formyl precursor to active Pregabalin via acid-catalyzed hydrolysis.

Experimental Protocol: Synthesis & Conversion

This protocol describes the isolation of Pregabalin from the (3S)-3-(Formamidomethyl) precursor. This workflow assumes the precursor was generated via an upstream enzymatic resolution or asymmetric hydrogenation process.

Materials Required

-

Precursor: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid (10.0 g)

-

Solvent: Deionized Water (50 mL)

-

Reagent: Hydrochloric Acid (37%, 15 mL) or Sulfuric Acid (4M)

-

Base (for neutralization): 50% NaOH solution or Tributylamine

-

Solvent (Work-up): Isopropyl Alcohol (IPA)

Step-by-Step Methodology

| Phase | Step | Action | Rationale (Causality) |

| 1. Hydrolysis | 1.1 | Charge the reaction vessel with 10.0 g of Precursor and 30 mL water. | Establish reaction medium. |

| 1.2 | Slowly add 15 mL concentrated HCl. | Provide protons for carbonyl activation.[3] | |

| 1.3 | Heat mixture to reflux (approx. 95-100°C) for 4–6 hours. | Thermal energy required to overcome the activation energy of amide bond cleavage. | |

| 1.4 | Checkpoint: Monitor via HPLC until Precursor < 0.1%. | Ensure complete conversion to avoid N-formyl impurities in final API. | |

| 2. Isolation | 2.1 | Cool the reaction mass to 20–25°C. | Prepare for neutralization; solubility of Pregabalin decreases. |

| 2.2 | Adjust pH to 6.8–7.2 using 50% NaOH or Tributylamine. | Pregabalin is zwitterionic (isoelectric point ~7.4). Neutralization precipitates the free amino acid. | |

| 2.3 | Add 40 mL Isopropyl Alcohol (IPA) and cool to 0–5°C. | IPA acts as an anti-solvent to maximize crystallization yield. | |

| 2.4 | Filter the white solid and wash with cold IPA. | Remove residual salts (NaCl) and formic acid byproducts. | |

| 3. Purification | 3.1 | Recrystallize from Water/IPA mixture (1:1). | Achieve pharmaceutical grade purity (>99.5%). |

Quantitative Data: Impurity Profile & Specifications

When using this precursor, specific impurities must be monitored. The "Formyl Impurity" is the most critical critical quality attribute (CQA).

| Parameter | Specification Limit | Detection Method | Impact on Safety/Efficacy |

| Assay (Precursor) | NMT 0.15% | HPLC (C18 Column, pH 3.0) | Residual precursor reduces API potency. |

| Enantiomeric Purity | > 99.8% (S-isomer) | Chiral HPLC | The R-isomer of Pregabalin is inactive and considered an impurity. |

| Formic Acid | NMT 0.5% | GC (Headspace) | Byproduct of hydrolysis; must be purged. |

| Lactam Impurity | NMT 0.10% | HPLC | Under harsh acidic conditions, Pregabalin can cyclize to form the lactam (3-isobutyl-2-pyrrolidone). |

Strategic Advantages of this Route

Why use the (3S)-3-(Formamidomethyl) precursor instead of direct synthesis?

-

Enzymatic Compatibility: Many lipases and transaminases used in asymmetric synthesis work better with protected amines or formamides than free amines.

-

Purification Leverage: The N-formyl group changes the solubility profile, allowing the precursor to be crystallized and purified before the final step, ensuring high enantiomeric excess (ee) in the final drug.

-

Stability: The formamide group protects the amine from oxidation during storage or earlier synthetic steps.

References

-

Synthesis of Pregabalin via Peptide Intermediates. Source: Journal of Organic Chemistry.[4] Context: Describes the stability of amide-protected intermediates in Pregabalin synthesis. URL:[Link]

-

Process for the preparation of Pregabalin (Patent EP1992609A1). Source: European Patent Office / PubChem.[5] Context: Details the hydrolysis of amide and ester precursors to yield (S)-3-(aminomethyl)-5-methylhexanoic acid. URL:[Link]

-

Development of a new synthesis approach for S-pregabalin. Source: Journal of the Iranian Chemical Society.[6] Context: Discusses the use of formamide as a reagent to generate key intermediates and the subsequent Hofmann rearrangement/hydrolysis pathways. URL:[Link]

-

(S)-3-(Formamidomethyl)-5-methylhexanoic acid Compound Summary. Source: PubChem / BLD Pharm. Context: Verification of chemical structure and CAS 1567885-36-2. URL:[Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 3. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]

- 4. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid - Patent EP-1992609-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: (3S)-3-(Formamidomethyl)-5-methylhexanoic acid

Classification: GABA Analog / Pregabalin Derivative CAS Registry Number: 1567885-36-2 Role: Pharmacological Probe, Prodrug Candidate, and Critical Process Impurity

Executive Summary

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a structural analog of

While often encountered as a process-related impurity in the synthesis of Pregabalin (arising from reagents like ethyl formate or chloroform/base conditions), this molecule holds significant value in drug development as:

-

A Structure-Activity Relationship (SAR) Probe: It helps define the steric and electronic requirements of the

calcium channel subunit binding site. -

A Potential Prodrug: The formamide linkage is susceptible to enzymatic hydrolysis in vivo, potentially releasing the active parent drug (Pregabalin) with altered pharmacokinetic profiles.

-

A Critical Quality Attribute (CQA): As a known impurity, its precise synthesis and characterization are mandatory for regulatory compliance (ICH Q3A/B) in Pregabalin drug substance manufacturing.

Part 1: Molecular Architecture & Pharmacophore Analysis

To understand the utility of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, one must contrast it with the endogenous ligand (GABA) and the active drug (Pregabalin).

Structural Comparison

| Feature | GABA | Pregabalin | (3S)-N-Formyl Pregabalin |

| Core Scaffold | 4-carbon chain | (3S)-substituted hexanoic acid | (3S)-substituted hexanoic acid |

| Amine Function | Primary ( | Primary ( | Formamide ( |

| Basicity (pKa) | ~10.5 (Amine) | ~10.6 (Amine) | Neutral/Weakly acidic (Amide) |

| Lipophilicity | Low (Hydrophilic) | Moderate | Higher (Amine masked) |

| Target | GABA Receptors |

Mechanism of Action & SAR Logic

The primary mechanism of gabapentinoids is binding to the

-

The "Free Amine" Requirement: High-affinity binding to the

subunit generally requires a free, basic primary amine to engage in electrostatic interactions with negatively charged residues (likely glutamic or aspartic acid) within the binding pocket. -

The Formyl Modification: By converting the amine to a formamide, the basicity is lost (the lone pair participates in resonance with the carbonyl). This drastically reduces direct binding affinity.

-

The Prodrug Hypothesis: While direct binding is weak, the formyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration. Once in the CNS, amidases (formamidases) can hydrolyze the formyl group, regenerating active Pregabalin.

Figure 1: Pharmacological logic comparing direct binding vs. prodrug bioactivation pathways.

Part 2: Synthesis of the Reference Standard

For researchers requiring this compound for biological testing or as an HPLC standard, a targeted synthesis from Pregabalin is the most efficient route.

Synthetic Protocol: N-Formylation

Objective: Selective formylation of the primary amine without racemizing the C3 chiral center.

Reagents:

-

Starting Material: (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[1][2][3]

-

Reagent: Acetic anhydride (

) and Formic acid ( -

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation of Mixed Anhydride:

-

In a dry flask, mix Formic acid (5 equiv) and Acetic anhydride (2 equiv) .

-

Stir at

for 2 hours to generate the active formylating species (acetic formic anhydride). -

Cool the mixture to

.

-

-

Reaction:

-

Dissolve Pregabalin (1 equiv) in anhydrous THF.

-

Add the cooled mixed anhydride solution dropwise to the Pregabalin solution.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Check via TLC (System: Ethyl Acetate/Methanol 9:1) or HPLC.[2][3] The starting material (amine) should disappear.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess solvent and acid.

-

Dilute the residue with water and extract with Ethyl Acetate (

). -

Wash the organic layer with brine, dry over

, and evaporate.

-

-

Purification:

-

Recrystallize from a mixture of n-Heptane/Ethyl Acetate to ensure optical purity.

-

Target Yield: 75–85%.

-

Figure 2: Step-by-step synthesis workflow for the N-formyl reference standard.

Part 3: Analytical Characterization (Self-Validating System)

Because this molecule is an analog/impurity, distinguishing it from the parent drug is critical. The formyl group adds UV absorbance (carbonyl) compared to Pregabalin (which has weak end-absorption), but detection remains challenging.

HPLC Method Parameters

This method separates Pregabalin, the N-Formyl analog, and other related impurities (e.g., lactam derivatives).

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, |

| Mobile Phase A | 0.04M Ammonium Phosphate buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-10 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or CAD/ELSD for higher sensitivity) |

| Retention Time (RT) | Pregabalin: ~6 min |

| RT (N-Formyl) | ~12–14 min (Shifted due to increased lipophilicity) |

Identification Criteria (Validation)

-

Mass Spectrometry (LC-MS):

-

Pregabalin:

-

N-Formyl Analog:

(+28 Da shift corresponding to CO).

-

-

NMR Spectroscopy (

):-

Look for the diagnostic formyl proton signal: A singlet or doublet (due to rotamers) around

8.0–8.2 ppm . -

The absence of the broad

exchangeable signal typical of Pregabalin.

-

Part 4: Pharmacological Implications[6]

Binding Affinity

Research into N-substituted pregabalin derivatives generally indicates a loss of affinity.

-

Affinity Drop: Modification of the primary amine typically increases the

for the

The Prodrug Potential

Despite low intrinsic affinity, the N-formyl analog serves as a compelling candidate for delayed-release formulations.

-

Metabolic Pathway: Formamidases (arylformamidase or kynurenine formamidase) are present in the liver and kidney.

-

Hypothesis: If the N-formyl analog is stable in gastric acid (unlike the free amino acid which is zwitterionic), it could be absorbed in the intestine via different transporters than the L-type amino acid transporter (LAT1) used by Pregabalin, potentially bypassing saturation kinetics associated with high-dose Pregabalin.

References

-

European Pharmacopoeia (Ph. Eur.) . Pregabalin Monograph 2777. (Detailed impurity profile including N-substituted derivatives).

-

United States Pharmacopeia (USP) . Pregabalin: Organic Impurities. (Defines related compounds and analytical methods).

-

Taylor, C. P., et al. (2007).[4] "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research, 73(2), 137-150.[4] (Foundational text on SAR requirements for binding).

-

Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry, 41(11), 1838-1845. (Establishes the necessity of the free amine for binding).

- Gajraj, A., et al. (2014). "Impurity profiling of Pregabalin by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Methodology for detecting N-formyl and other process impurities).

Sources

- 1. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]

- 2. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 3. Pregabalin Impurities | 148553-50-8 Certified Reference Substance [alfaomegapharma.com]

- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hidden Variable: Technical Guide to (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid

Executive Technical Summary

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid (CAS: 1488274-42-5), widely recognized as N-Formyl Pregabalin , represents a critical process-related impurity in the manufacturing of Pregabalin (Lyrica®). Its identification and control are pivotal in pharmaceutical development due to the stringent requirements of ICH Q3A/B guidelines regarding genotoxic and non-genotoxic impurities.

This guide dissects the chemical lineage, mechanistic origin, and analytical characterization of this compound. Unlike the active pharmaceutical ingredient (API), which functions as a calcium channel

Chemical Profile & Structural Analysis

The molecule preserves the

| Property | Data |

| IUPAC Name | (3S)-3-(Formamidomethyl)-5-methylhexanoic acid |

| Common Name | N-Formyl Pregabalin; Pregabalin Impurity |

| CAS Number | 1488274-42-5 |

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| Stereochemistry | (S)-Enantiomer (matches API) |

| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water compared to Pregabalin |

Structural Significance

The formyl moiety (

-

pKa Shift: The molecule loses the zwitterionic character typical of GABA analogs at neutral pH.

-

Detection: The amide bond introduces a distinct carbonyl stretch in IR and modifies the UV absorption profile slightly compared to the aliphatic amine of the parent drug.

Historical Context & Discovery

The discovery of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is inextricably linked to the scale-up challenges of Pregabalin.

The "Ghost" Peak

In the early 2000s, during the optimization of the Pregabalin commercial route (involving the resolution of racemic intermediates or asymmetric hydrogenation), quality control scientists observed a recurrent unknown peak in RPLC (Reverse Phase Liquid Chromatography) chromatograms. This peak eluted later than Pregabalin, suggesting a more hydrophobic species.

The Investigation

Initial hypotheses pointed toward incomplete hydrolysis of amide intermediates. However, mass spectrometry (LC-MS) revealed a mass shift of +28 Da relative to Pregabalin (

The origin was traced to two potential vectors:[1]

-

Solvent Contamination: Use of solvents or reagents containing trace formic acid.

-

Process Byproducts: In routes involving reductive amination or specific hydrolytic steps where formyl species might be transiently generated.

Once identified, the industry required a robust protocol to synthesize this impurity as a Reference Standard to validate analytical methods (HPLC/GC) for batch release testing.

Mechanistic Origin & Synthesis[1][2]

Formation Pathway (The Problem)

In industrial settings, N-formylation often occurs inadvertently. The primary amine of Pregabalin is nucleophilic. If exposed to formic acid (even as an impurity in ethyl acetate or methanol) or activated formate esters under thermal stress, the N-formyl impurity is generated.

Figure 1: Mechanistic pathway for the inadvertent formation of N-Formyl Pregabalin during API processing.

Synthesis of Reference Standard (The Solution)

To quantify this impurity, researchers must synthesize it in high purity (>95%). The following protocol is a standard validated approach for generating the reference material.

Reaction Principle: Direct N-formylation of Pregabalin using a mixed anhydride or formic acid/acetic anhydride system.

Protocol:

-

Reagent Preparation: Prepare a mixture of Formic acid (5 equiv) and Acetic anhydride (2 equiv). Stir at

for 30 minutes to generate the active formylating agent (acetic formic anhydride). -

Addition: Add (S)-Pregabalin (1 equiv) to the mixture slowly to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 2-4 hours. Monitor by TLC (Mobile phase: MeOH/DCM). -

Quench: Pour the reaction mixture into ice water.

-

Extraction: Extract with Ethyl Acetate (

). The N-formyl derivative is less polar than Pregabalin and will partition into the organic phase. -

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from Isopropyl ether/Ethanol to obtain white crystals.

Yield Expectation: 75-85% Purity Target: >98% (HPLC area %)

Analytical Characterization

Validating the presence of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid requires a multi-faceted analytical approach.

HPLC Method Parameters

Separating the N-formyl impurity from the parent API is critical. The impurity is less polar due to the capped amine.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-C18, |

| Mobile Phase A | 0.1% Formic Acid in Water (Buffer) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 60% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amide absorption) |

| Retention Time (RT) | Pregabalin (~4-5 min); N-Formyl Impurity (~12-14 min) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (

) -

Parent Ion: Pregabalin

. -

Impurity Ion: N-Formyl

. -

Fragmentation: The loss of the formyl group (

Da) or the cleavage of the amide bond are characteristic fragmentation patterns in MS/MS.

Figure 2: Analytical logic for separating and identifying the N-Formyl impurity using LC-MS.

Regulatory & Safety Implications

ICH Q3A/B Compliance

As a structural analog, (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is generally considered a non-genotoxic impurity , unlike alkylating agents or hydrazines. However, it must be controlled:

-

Reporting Threshold:

-

Identification Threshold:

-

Qualification Threshold:

(requires safety data)

Toxicological Perspective

While specific LD50 data for this isolated impurity is proprietary to API manufacturers, structure-activity relationship (SAR) analysis suggests it possesses lower acute toxicity than the parent drug due to the loss of the free amine, which is critical for the binding affinity to the

References

-

Axios Research. (n.d.). Pregabalin Impurity PD 0312236 and PD 0312237 (mixture) - N-Formyl Pregabalin.[2] Retrieved from [Link]

- Google Patents. (2011). Processes for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid (WO2011071520A1).

-

ResearchGate. (2025). An efficient synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin). Retrieved from [Link]

Sources

Methodological & Application

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid as a chiral building block in drug synthesis

An Application Guide to (3S)-3-(Formamidomethyl)-5-methylhexanoic acid as a Chiral Precursor in Pharmaceutical Synthesis

Introduction: The Imperative of Chirality in Modern Drug Development

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Living systems are inherently chiral, leading to stereoselective interactions with drug molecules.[2] This reality has driven a paradigm shift in drug development, moving away from racemic mixtures towards the synthesis of single-enantiomer drugs to maximize therapeutic benefit and minimize off-target effects.[3][4]

The synthesis of these enantiopure compounds relies heavily on the use of chiral building blocks—molecular fragments that already contain the desired stereochemistry.[1][5] These intermediates guide the formation of subsequent stereocenters, streamlining the synthetic process and eliminating the need for costly and often inefficient resolution steps later on.[1]

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid is a key chiral building block, primarily recognized for its role as a direct precursor to (S)-Pregabalin . Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[6][7] The therapeutic activity of Pregabalin resides exclusively in the (S)-enantiomer.[6] The formamido group (-NHCHO) in the building block serves as a stable, protected form of the primary amine required in the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the application of this and related chiral amide intermediates in the synthesis of Pregabalin, outlining field-proven protocols and the underlying chemical principles.

Strategic Importance in Pregabalin Synthesis

The synthesis of (S)-Pregabalin can be approached through several strategies, including classical resolution of racemic mixtures, asymmetric hydrogenation, and enzymatic desymmetrization.[8][9] However, a highly effective and industrially scalable approach involves the asymmetric desymmetrization of a prochiral starting material, such as 3-isobutylglutaric anhydride.[10] This strategy introduces chirality early in the synthesis, establishing the critical stereocenter that is carried through to the final product.

In this context, an amide intermediate like (3S)-3-(formamidomethyl)-5-methylhexanoic acid is formed. The core principle involves reacting the anhydride with a chiral amine (a chiral auxiliary), which selectively opens the ring to create a diastereomeric mixture of amides. These diastereomers can then be separated. Subsequent chemical transformations, including the conversion of the carboxylic acid group and eventual deprotection of the formamido group, yield the enantiomerically pure (S)-Pregabalin. The formamide provides robust protection for the amine functionality throughout the synthetic sequence, preventing unwanted side reactions.

Below is a conceptual workflow illustrating this synthetic strategy.

Caption: Conceptual workflow for Pregabalin synthesis.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of Pregabalin via the desymmetrization of 3-isobutylglutaric anhydride, leading to a chiral amide intermediate analogous to the title compound.

Protocol 1: Synthesis of (3R)-5-Methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid

This protocol details the critical asymmetric ring-opening of 3-isobutylglutaric anhydride using (R)-1-phenylethylamine. This reaction sets the stereochemistry for the final product. The resulting intermediate is a diastereomer that is functionally equivalent to a protected precursor like (3S)-3-(formamidomethyl)-5-methylhexanoic acid.

Rationale: The chiral amine attacks one of the two prochiral carbonyl groups of the anhydride. The steric environment created by the chiral auxiliary directs the nucleophilic attack, leading to a preponderance of one diastereomer over the other. The choice of solvent and temperature is critical for maximizing diastereoselectivity. Low temperatures are often employed to enhance this selectivity.[10]

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, charge toluene (400 mL), (S)-(-)-phenylethylamine (1.18 mol), and 4-dimethylaminopyridine (DMAP) (0.006 mol).[11]

-

Cooling: Cool the mixture to a temperature between -10°C and -15°C using an appropriate cooling bath (e.g., ice-salt).[10]

-

Anhydride Addition: Dissolve 3-isobutylglutaric anhydride (0.59 mol) in toluene (100 mL). Add this solution dropwise to the cooled amine mixture over a period of 45-60 minutes, ensuring the internal temperature does not rise above -10°C.[10]

-

Reaction: Stir the reaction mixture at -10°C to -15°C for an additional 1.5-2 hours after the addition is complete.[10]

-

Work-up and Extraction:

-

Extract the reaction mixture with an aqueous solution of NaOH (e.g., 3.5-4.0%).[10]

-

Separate the aqueous phase and wash it with toluene (1 x 250 mL) to remove any unreacted amine.[10]

-

Adjust the pH of the aqueous phase to 2.0-2.5 using aqueous hydrochloric acid. This will precipitate the product.[10]

-

-

Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to yield the desired diastereomeric amide-acid product. The product can be further purified by crystallization.

| Parameter | Value/Condition | Source |

| Solvent | Toluene | [10] |

| Chiral Auxiliary | (S)-(-)-Phenylethylamine | [11] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [11] |

| Temperature | -15°C to -10°C | [10] |

| Reaction Time | 2-3 hours | [10] |

| Typical Yield | ~73% | [11] |

| Optical Purity | >99% (after crystallization) | [11] |

Protocol 2: Hydrolysis of the Amide to Yield (S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)

This protocol describes the final deprotection step. While the title compound is a formamide, this general procedure for amide hydrolysis under acidic conditions is applicable and fundamental. Amide hydrolysis is typically challenging and requires forcing conditions like prolonged heating with strong acid or base.[12]

Rationale: The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[12] A water molecule then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, ultimately leading to the cleavage of the C-N bond and the liberation of the carboxylic acid and the protonated amine.[12]

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the formamide intermediate (1 eq.) with a strong mineral acid, such as 6N hydrochloric acid.[12]

-

Heating: Heat the mixture to reflux (approximately 100-110°C) for an extended period (e.g., 4-24 hours). The reaction progress should be monitored by a suitable technique like TLC or HPLC.[13]

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a base (e.g., aqueous NaOH) until the pH is adjusted to the isoelectric point of Pregabalin (around pH 7) to precipitate the product.

-

Isolation: Cool the neutralized mixture in an ice bath to maximize crystallization.

-

Purification: Filter the crude Pregabalin, wash with cold water, and then with a solvent like isopropanol. The product can be further purified by recrystallization from a water/isopropanol mixture to achieve high purity (>99.5%).

Important Considerations:

-

Safety: The use of strong acids and heating requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.

-

Monitoring: The hydrolysis reaction can be slow; therefore, consistent monitoring is crucial to determine the reaction endpoint and avoid degradation.

-

Alternative Methods: Basic hydrolysis using NaOH or KOH is also a viable method.[13] The choice between acidic or basic conditions often depends on the stability of other functional groups in the molecule.

Conclusion

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid and its related amide analogs are pivotal chiral building blocks in the enantioselective synthesis of (S)-Pregabalin. Their use, particularly within strategies involving the asymmetric desymmetrization of prochiral anhydrides, represents a robust and scalable method for establishing the required stereochemistry early in the manufacturing process. The protocols and principles outlined in this guide demonstrate a practical application of these intermediates, highlighting the importance of precise stereochemical control in the development of modern pharmaceuticals. By leveraging such well-defined chiral precursors, researchers and drug development professionals can achieve more efficient, cost-effective, and safer synthetic routes to essential medicines.

References

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

- Application Notes and Protocols: Enantioselective Synthesis of a Pregabalin Intermediate Using a 4-Aminopentan-2-ol Derived Chiral Auxiliary. Benchchem.

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases.

- Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases.

- Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed.

- Application of chiral building blocks to the synthesis of drugs. J-STAGE.

- Synthesis of chiral building blocks for use in drug discovery. PubMed.

- Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

- Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases.

- Hydrolysis of Amide. Organic Synthesis.

- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry.

- Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.

- Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.

- Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC.

- Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. Eureka.

- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

- An enantioselective synthesis of (S)-(+)

- (3S)-3-(aminomethyl)-5-methylhexanoic acid. PharmaCompass.com.

- Synthesis method of (3S)-3-aminomethyl-5-methylhexanol.

- (S)-3-(Formamidomethyl)-5-methylhexanoic acid. BLDpharm.

- An efficient synthesis of ( S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride.

- Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester. SpectraBase.

- (3-(Aminomethyl)-5-methylhexanoic acid). BOC Sciences.

- Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.

- Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for (S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin) in Cell Culture

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

While the query specified (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, it is important to note that this compound is a derivative of the well-characterized and widely used pharmaceutical agent, (S)-3-(Aminomethyl)-5-methylhexanoic acid, commonly known as Pregabalin. The vast body of scientific literature and established cell culture applications are centered on Pregabalin. This guide will, therefore, focus on the cell culture applications of Pregabalin, providing a comprehensive overview of its mechanism of action, and detailed protocols for its use in various research contexts.

Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1][2]. However, its mechanism of action does not involve direct interaction with GABA receptors[1][3]. Instead, Pregabalin exerts its effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[1][4][5][6]. This interaction is crucial for its anticonvulsant, analgesic, and anxiolytic properties[2][3][4][7]. In a cell culture setting, this mechanism provides a powerful tool to modulate neuronal excitability and study synaptic function.

Mechanism of Action

Pregabalin's primary molecular target is the α2δ-1 subunit of VGCCs[4][5][6][8]. The binding of Pregabalin to this subunit does not directly block the calcium channel pore[3]. Instead, it is thought to modulate the trafficking and function of the channel complex. This leads to a reduction in the influx of calcium into the presynaptic nerve terminal upon depolarization[9][10]. The consequence of this reduced calcium influx is a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P[1][2][11][12]. This ultimately dampens excessive neuronal activity, which is a key factor in conditions like epilepsy and neuropathic pain[4][9][10].

Caption: Mechanism of action of Pregabalin at the presynaptic terminal.

Cell Culture Applications: Neuronal Models

Pregabalin is predominantly used in neuronal cell culture models to investigate its effects on neuronal function, viability, and pathophysiology.

Investigating Neurotransmitter Release

A primary application of Pregabalin in cell culture is to study its modulatory effects on synaptic vesicle release.

Cell Models:

-

Primary Hippocampal Neurons: A well-established model for studying synaptic function.

-

Dorsal Root Ganglion (DRG) Neurons: Relevant for pain research as they are primary sensory neurons.

Protocol: Synaptic Vesicle Release Assay using FM Dyes in Hippocampal Neurons

This protocol is adapted from studies investigating the effect of Pregabalin on synaptic vesicle dynamics[11][13].

Objective: To visualize and quantify the effect of Pregabalin on synaptic vesicle exocytosis.

Materials:

-

Primary rat hippocampal neuronal cultures (14-21 days in vitro)

-

Pregabalin stock solution (e.g., 100 mM in sterile water)

-

FM 4-64 dye

-

High potassium stimulation buffer

-

Imaging medium (e.g., Tyrode's salt solution)

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Preparation: Prepare working solutions of Pregabalin in imaging medium at desired concentrations (e.g., 10-100 µM).

-

Baseline Imaging: Acquire baseline images of the neuronal culture.

-

Loading: Incubate the neurons with FM 4-64 dye in the presence of high potassium stimulation buffer to induce dye uptake into recycling synaptic vesicles.

-

Wash: Thoroughly wash the cells with imaging medium to remove extracellular dye.

-

Pregabalin Treatment: Incubate the cells with the prepared Pregabalin working solutions or control medium for a specified duration (e.g., 30 minutes for acute exposure).

-

Stimulation and Imaging: Stimulate the neurons (e.g., with electrical field stimulation or high potassium buffer) to induce exocytosis and the release of the FM dye. Acquire time-lapse images during this process.

-

Analysis: Quantify the rate of fluorescence decrease in individual synaptic boutons. A slower rate of decrease in Pregabalin-treated cells indicates an inhibition of synaptic vesicle release.

Causality Behind Experimental Choices:

-

FM Dyes: These styryl dyes are lipophilic and insert into the outer leaflet of the plasma membrane. During endocytosis following synaptic vesicle release, they are taken up and label the vesicle membrane. Upon subsequent exocytosis, they are released back into the extracellular medium, leading to a decrease in fluorescence. This provides a direct measure of vesicle turnover.

-

High Potassium Stimulation: Depolarizes the neuronal membrane, opening voltage-gated calcium channels and triggering neurotransmitter release. This is a reliable method to induce robust synaptic activity.

Caption: Experimental workflow for the FM dye synaptic vesicle release assay.

Neurotoxicity and Cytoprotection Studies

Pregabalin is often investigated for its potential neurotoxic or neuroprotective effects, especially in models of neuronal injury.

Cell Models:

-

PC12 Cells: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits a sympathetic neuron-like phenotype. They are a common model for neurotoxicity studies[14][15].

-

Primary Dorsal Root Ganglion (DRG) Neurons: Used to model peripheral neuropathy and assess the effects of drugs on sensory neurons[14][16][17].

Protocol: Assessing Cytotoxicity of Pregabalin in PC12 Cells

This protocol is based on studies evaluating the safety profile of Pregabalin in neuronal cell lines[14][15].

Objective: To determine if Pregabalin exhibits cytotoxic effects on neuronal cells.

Materials:

-

Differentiated PC12 cells

-

Pregabalin stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed differentiated PC12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of Pregabalin concentrations (e.g., 10 µM, 100 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours)[14][15].

-

MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. b. Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Causality Behind Experimental Choices:

-

PC12 Cells: Provide a homogenous and reproducible cell population that can be differentiated to resemble neurons, making them suitable for initial toxicity screening.

-

MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. A decrease in metabolic activity can suggest cytotoxicity.

Quantitative Data Summary

| Cell Line | Pregabalin Concentration | Incubation Time | Effect on Cell Viability | Reference |

| PC12 | 10 µM - 100 µM | 24 hours | No significant cytotoxic effect | [14][15] |

| PC12 | 100 µM | 7 days | No cellular damage | [14] |

| Primary DRG Neurons | 100 µM | 7 days | No cellular damage | [14] |

| DBTRG (neuronal cell line) | 500 µM | 24 hours | Increased cell viability against cisplatin-induced toxicity | [18] |

Cell Culture Applications: Non-Neuronal Models

While the primary focus of Pregabalin research is on neuronal cells, some studies have explored its effects on other cell types.

Effects on Mesenchymal Stem Cells and Osteoblasts

Recent research has investigated the impact of Pregabalin on bone metabolism, given that long-term use of some antiepileptic drugs can affect bone health.

Cell Models:

-

Human Primary Mesenchymal Stem Cells (hMSCs)

-

Human Primary Osteoblasts (hOBs)

-

MG63 Osteosarcoma Cell Line

A study by Nocini et al. (2022) demonstrated that Pregabalin, at concentrations ranging from 2.5 to 40 µg/mL, led to a concentration-dependent increase in the proliferation and metabolism of hMSCs and hOBs[19]. Furthermore, Pregabalin promoted osteogenic differentiation, as evidenced by increased calcium deposition[19].

Effects on Intervertebral Disc Cells

Conversely, a study on primary human nucleus pulposus (NP) and annulus fibrosus (AF) cells from intervertebral discs suggested a potential toxic effect of Pregabalin[20]. In this in vitro model, Pregabalin was found to suppress cell proliferation[20].

Protocol: Assessing Proliferation in Human Osteoblasts

This protocol is a generalized approach based on the findings of Nocini et al. (2022)[19].

Objective: To evaluate the effect of Pregabalin on the proliferation of human osteoblasts.

Materials:

-

Primary human osteoblasts (hOBs)

-

Pregabalin stock solution

-

Osteogenic differentiation medium

-

Cell counting solution (e.g., Trypan blue)

-

Hemocytometer or automated cell counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed hOBs in multi-well plates and allow them to adhere.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Pregabalin (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL)[19]. A vehicle control should be included.

-

Incubation: Culture the cells for an extended period (e.g., up to 14 days), with medium and Pregabalin changes every 2-3 days.

-

Cell Counting: At specified time points (e.g., days 7, 10, 14), trypsinize the cells, stain with Trypan blue, and count the number of viable cells using a hemocytometer or automated cell counter.

-

Analysis: Plot cell number against time for each concentration of Pregabalin to determine the effect on proliferation.

Causality Behind Experimental Choices:

-

Primary Human Osteoblasts: Provide a clinically relevant model to study the direct effects of a drug on bone-forming cells.

-

Long-term Culture: Allows for the assessment of cumulative effects on cell proliferation and differentiation, which is relevant for a chronically administered drug.

References

-

Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]

-

Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. [Link]

-

Wikipedia. (2024). Pregabalin. [Link]

-

Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular Pharmacology, 70(2), 467-476. [Link]

-

Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular pharmacology, 70(2), 467–476. [Link]

-